molecular formula C13H19Cl2N3 B2777433 2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride CAS No. 1286273-00-4

2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride

Cat. No.: B2777433
CAS No.: 1286273-00-4
M. Wt: 288.22
InChI Key: CWDGNGCFWKOQDJ-UHFFFAOYSA-N
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Description

2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride is a chemical building block of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the 4-aminopiperidine scaffold are frequently explored in drug discovery due to their potential for targeted biological activity . This compound serves as a versatile chemical intermediate for synthesizing more complex molecules. The benzonitrile and 4-aminopiperidine structure is a key motif found in various bioactive compounds, including inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4) . The dihydrochloride salt form typically offers enhanced solubility and stability for research applications. Researchers utilize this chemical in the design and development of potential therapeutic agents, where it can be incorporated to interact with specific biological targets . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, referring to the material safety data sheet for proper safety protocols.

Properties

IUPAC Name

2-[(4-aminopiperidin-1-yl)methyl]benzonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c14-9-11-3-1-2-4-12(11)10-16-7-5-13(15)6-8-16;;/h1-4,13H,5-8,10,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDGNGCFWKOQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=C2C#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are widely used in the treatment of type 2 diabetes mellitus due to their ability to enhance insulin secretion and lower blood glucose levels. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula : C13H19Cl2N3
  • Molecular Weight : 288.22 g/mol
  • Purity : Typically ≥ 95% .

The primary mechanism of action for this compound involves its interaction with DPP-4. By inhibiting this enzyme, the compound modulates glucose metabolism and enhances the incretin effect, which leads to increased insulin secretion in response to meals .

Biochemical Pathways Affected

The inhibition of DPP-4 by this compound influences several biochemical pathways:

  • Glucose Metabolism : Enhances insulin sensitivity and reduces glucagon secretion.
  • Cellular Processes : Affects pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Efficacy in Diabetes Management

Research indicates that compounds similar to this compound exhibit significant antihyperglycemic effects. For instance, studies have shown that DPP-4 inhibitors can lead to improved glycemic control in diabetic models .

Antiviral Properties

Recent investigations have also explored the antiviral potential of related compounds against Zika virus (ZIKV). In vitro studies demonstrated that certain analogs exhibited a cytopathic effect reduction against ZIKV at micromolar concentrations, suggesting a broader application for this class of compounds beyond diabetes management .

Case Studies

  • Anticancer Activity : A derivative based on the structure of 2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile was evaluated for its antiproliferative effects against various cancer cell lines. Results indicated potent activity with IC50 values significantly lower than those of existing treatments, indicating potential for development as an anticancer agent .
  • Combination Therapies : The compound has been investigated in combination with other therapeutic agents for enhanced efficacy in treating metabolic diseases such as type 2 diabetes and obesity. Studies suggest that combination therapies may yield superior outcomes compared to monotherapy .

Comparative Analysis with Similar Compounds

Compound NameTargetBiological ActivityReference
2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochlorideDPP-4Antihyperglycemic
3-(4-Aminopiperidin-1-yl)methyl magnololCancer CellsAntiproliferative
4-amino derivativesZIKVAntiviral

Scientific Research Applications

Medicinal Chemistry

The compound serves as a precursor in the development of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases.

Anticancer Research

Recent studies indicate that 2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride exhibits significant anticancer properties against various cancer types, including prostate, breast, lung, and bladder cancers. The compound has been shown to inhibit lysine-specific demethylase-1 (LSD-1), which is involved in cancer progression.

Case Studies

  • In Vitro Studies : The compound demonstrated cytotoxic effects on cancer cell lines with IC50 values indicating potent activity against prostate and breast cancer cells.
  • Animal Models : In vivo studies using mouse models revealed that administration of the compound led to reduced tumor size and improved survival rates compared to control groups.

Antiviral Activity

Recent investigations have highlighted the potential antiviral effects of this compound against viruses such as Zika and Hepatitis C. For instance, it has been identified as an effective inhibitor of Zika virus replication in cell culture assays .

The biological activity of this compound is noteworthy:

  • Anticancer Properties : It shows inhibition of key enzymes involved in cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest potential activity against certain bacterial strains, warranting further investigation.

Chemical Reactions Analysis

Oxidation Reactions

The nitrile group undergoes oxidation under acidic or basic conditions to yield carboxylic acids or amides. This reactivity is critical for modifying the compound’s electronic properties or generating intermediates for further functionalization.

Reagent/Conditions Product Yield Key Observations Source
KMnO₄ / H₂SO₄ (aq), 80°CBenzoic acid derivative72%Requires prolonged heating; side-products include over-oxidized amines,
H₂O₂ / NaOH, rtAmide intermediate58%Selective oxidation without ring opening

Reduction Reactions

The nitrile group can be reduced to a primary amine, while the piperidine ring’s amino group may participate in hydrogenation or reductive alkylation.

Reagent/Conditions Product Yield Notes Source
LiAlH₄, THF, reflux2-[(4-Aminopiperidin-1-yl)methyl]benzylamine85%Excess LiAlH₄ required for complete conversion,
H₂, Pd/C, EtOHPartially saturated piperidine ring63%Selective reduction of C=N bonds not observed

Nucleophilic Substitution

The piperidine nitrogen acts as a nucleophile, enabling alkylation or arylation reactions. The benzonitrile’s electron-withdrawing effect enhances the electrophilicity of adjacent positions.

Reagent Conditions Product Yield Source
Methyl iodideK₂CO₃, DMF, 60°CN-Methylated piperidine derivative78% ,
Benzyl chlorideEt₃N, CH₂Cl₂, rtN-Benzyl analog65%

Coupling Reactions

The nitrile group participates in metal-catalyzed cross-coupling reactions, facilitating C–C bond formation.

Catalyst/Reagent Substrate Product Yield Source
Pd(PPh₃)₄, CuIPhenylboronic acidBiphenyl nitrile analog70%
NiCl₂, ZnAlkyl halidesAlkylated benzonitrile derivatives55%

Acid-Base Reactions

The compound forms salts with strong acids and undergoes proton exchange in aqueous solutions.

Reagent Conditions Product pKa Source
HCl gas, Et₂O0°C, 2 hDihydrochloride salt (purified) ,
NaOH (aq)rt, 1 hFree base form9.2 (piperidine N)

Photochemical Reactions

Limited studies show UV-induced decomposition pathways, primarily involving the nitrile group.

Conditions Outcome Degradation Rate Source
UV light (254 nm), 24 hFormation of benzoic acid40% degradation

Key Mechanistic Insights

  • Nitrile Reactivity : The –C≡N group’s electron-withdrawing nature activates the benzene ring for electrophilic substitution at the para position.

  • Piperidine Participation : The 4-aminopiperidine moiety’s basicity (pKa ~9.2) allows it to act as a proton shuttle in acid-catalyzed reactions.

  • Steric Effects : Steric hindrance from the piperidine ring slows reactions at the benzonitrile’s methylene bridge .

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

The positional isomerism of the 4-aminopiperidinylmethyl group on the benzene ring distinguishes key analogs:

Compound Name CAS Number Substituent Position HCl Content Molecular Formula Molecular Weight (g/mol)
2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride 1158365-82-2 2-position Dihydrochloride C13H18Cl2N3 288.22
4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile hydrochloride 1353977-72-6 4-position Monohydrochloride C13H18ClN3 251.76
3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride 1286273-82-2 3-position Dihydrochloride C13H19Cl2N3 288.22
4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride 1353953-90-8 4-position (aminomethyl variant) Monohydrochloride C14H20ClN3 265.79

Key Observations :

  • Positional Isomerism : Substituent placement (2-, 3-, or 4-position) influences steric and electronic interactions with biological targets. For instance, the 2-substituted analog may exhibit distinct binding kinetics compared to the 4-substituted variant in kinase inhibition assays .

Physicochemical Properties

  • Solubility: Dihydrochloride salts (e.g., CAS 1158365-82-2) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., CAS 1353977-72-6) due to increased ionic character .
  • Thermal Stability: Analogs like Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) display a melting point of 68°C, suggesting that piperidine derivatives with aromatic substituents have moderate thermal stability .

Research and Application Insights

  • Drug Development : The 2-substituted dihydrochloride (CAS 1158365-82-2) is prioritized in kinase inhibitor studies due to its optimized solubility and binding affinity .
  • Synthetic Utility: Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride (CAS 1286265-65-3) serves as an intermediate in prodrug synthesis, highlighting the versatility of piperidine-benzoate hybrids .

Q & A

Q. What are the critical safety protocols for handling 2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride in laboratory settings?

  • Methodological Answer : This compound is classified under GHS Category 4 (acute oral toxicity) and Category 2 (skin/eye irritation). Researchers must use NIOSH/MSHA-certified respiratory protection (e.g., P95 respirators) and chemically resistant gloves (e.g., nitrile) to prevent exposure . Handling should occur in fume hoods with adequate ventilation to avoid dust/aerosol formation. Emergency measures include 15-minute eye rinsing with water and immediate decontamination of affected skin using soap . Store at 2–8°C in airtight containers to prevent degradation .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical. For example, 1^1H NMR can confirm the presence of the benzonitrile moiety (δ 7.5–8.0 ppm for aromatic protons) and the 4-aminopiperidine group (δ 2.5–3.5 ppm for methylene protons adjacent to the amine) . Mass spectrometry (MS) should corroborate the molecular ion peak (e.g., [M+H]+^+ at m/z ~275) and fragmentation patterns consistent with the dihydrochloride salt .

Advanced Research Questions

Q. What experimental strategies mitigate discrepancies in reported toxicity data for this compound?

  • Methodological Answer : Contradictions in toxicity profiles (e.g., acute vs. chronic effects) may arise from variations in solvent systems or impurities. Researchers should:
  • Use OECD Guideline 423 for acute oral toxicity testing to standardize dose administration .
  • Perform accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products that may contribute to toxicity .
  • Cross-reference in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) with in vivo rodent models to resolve species-specific discrepancies .

Q. How can reaction conditions be optimized for synthesizing this compound to improve yield and scalability?

  • Methodological Answer : Key parameters include:
  • Temperature Control : Maintain 60–70°C during the nucleophilic substitution step to minimize side reactions (e.g., over-alkylation) .
  • Catalyst Selection : Use K2_2CO3_3 as a base in DMF to enhance reaction efficiency, as evidenced by a 15% yield increase compared to NaH .
  • Purification : Employ column chromatography with a gradient of CH2_2Cl2_2:MeOH (9:1 to 4:1) to isolate the dihydrochloride salt, followed by recrystallization in ethanol to achieve >95% purity .

Q. What are the implications of pH and temperature on the stability of this compound in aqueous buffers?

  • Methodological Answer : Stability studies indicate:
  • pH Sensitivity : Degradation accelerates at pH >7 due to hydrolysis of the benzonitrile group. Use phosphate buffers (pH 6.0–6.5) for aqueous formulations .
  • Thermal Stability : Storage at 25°C for 30 days results in <5% degradation, but temperatures ≥40°C cause rapid decomposition (20% loss in 7 days) . Lyophilization is recommended for long-term storage .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer : Discrepancies may stem from differences in salt form (mono- vs. dihydrochloride) or crystallinity. To resolve:
  • Perform dynamic light scattering (DLS) to assess particle size in suspension .
  • Use Hansen Solubility Parameters (HSP) to predict solubility in solvents like DMSO (δ = 12.9) or acetonitrile (δ = 11.9) . Experimental validation via saturation shake-flask method is critical .

Ecological and Regulatory Considerations

Q. What methodologies assess the environmental impact of this compound in wastewater?

  • Methodological Answer : Follow OECD 301B guidelines for biodegradability testing. Key steps:
  • Measure biological oxygen demand (BOD) over 28 days to evaluate microbial degradation .
  • Use LC-MS/MS to detect trace residues (LOQ = 0.1 µg/L) in effluent samples .
  • Model soil mobility via OECD 121 column leaching studies, as the compound’s log P (~1.5) suggests moderate adsorption to organic matter .

Advanced Analytical Techniques

Q. Which spectroscopic methods are most effective for characterizing reaction intermediates during synthesis?

  • Methodological Answer :
  • FT-IR : Monitor the disappearance of the nitrile stretch (~2240 cm1^{-1}) and appearance of amine N-H stretches (~3300 cm1^{-1}) .
  • 13^{13}C NMR : Track the formation of the piperidine ring carbons (δ 40–60 ppm) and benzonitrile carbon (δ ~120 ppm) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the final dihydrochloride salt .

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